N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide is a heterocyclic compound that contains both thiazole and pyridine rings. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino and chloro substituents on the thiazole ring, along with the carboxamide group on the pyridine ring, makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves the reaction of 5-amino-4-chloro-2-thiazolylamine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can produce various substituted thiazole derivatives .
Scientific Research Applications
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide is unique due to the specific combination of its functional groups and the presence of both thiazole and pyridine rings.
Properties
CAS No. |
828920-64-5 |
---|---|
Molecular Formula |
C9H7ClN4OS |
Molecular Weight |
254.70 g/mol |
IUPAC Name |
N-(5-amino-4-chloro-1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H7ClN4OS/c10-6-7(11)16-9(13-6)14-8(15)5-3-1-2-4-12-5/h1-4H,11H2,(H,13,14,15) |
InChI Key |
HWJWUDDHPWBYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC(=C(S2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.